3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile
Description
3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile is a nitrile-containing heterocyclic compound featuring a benzofuran core substituted with methyl groups at positions 3 and 3. The oxopropanenitrile moiety (-CO-CN) attached to the benzofuran ring enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1-benzofuran-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H11NO2/c1-8-3-4-12-10(7-8)9(2)13(16-12)11(15)5-6-14/h3-4,7H,5H2,1-2H3 |
InChI Key |
ZGEGRQZYPNMOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Benzofuran Core Assembly
The 3,5-dimethylbenzofuran moiety forms the foundational scaffold of this compound. Patent data reveals that Friedel-Crafts acylation using Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) enables efficient coupling of acyl chlorides with substituted furans. For example, 2-n-butylbenzofuran undergoes acylation with 4-methoxybenzoyl chloride in toluene at -10°C to 20°C, yielding 85-92% of the corresponding benzofuran ketone. Adapting this method, researchers could substitute the acyl chloride with cyanoacetyl chloride to introduce the nitrile group directly.
Critical parameters for this route include:
- Temperature control : Maintaining subambient temperatures (-10°C to 0°C) minimizes side reactions during electrophilic aromatic substitution.
- Lewis acid selection : FeCl₃ demonstrates superior activity over AlCl₃ for electron-rich furans, achieving complete conversion within 6 hours.
- Solvent effects : Toluene and dichloromethane provide optimal polarity for stabilizing acylium intermediates without participating in side reactions.
Despite its efficacy, this method requires subsequent functional group transformations to install the 3-oxopropanenitrile chain, necessitating additional synthetic steps.
Claisen-Schmidt Condensation for Ketone-Nitrile Integration
Peer-reviewed studies describe the use of Claisen-Schmidt condensations to introduce α,β-unsaturated nitriles adjacent to aromatic systems. In a seminal approach, 3-methylbenzofuran-2-carboxylate reacts with acetonitrile under basic conditions (NaH/DMF) to form 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile in 68% yield. Scaling this methodology to the 3,5-dimethyl analog would involve starting with ethyl 3,5-dimethylbenzofuran-2-carboxylate, though literature specific to this precursor remains sparse.
Reaction optimization data :
Characterization data for analogous compounds includes IR absorption at 2260 cm⁻¹ (C≡N stretch) and 1682 cm⁻¹ (C=O stretch), with ¹H NMR signals at δ 2.54 (s, CH₃), 4.3 (s, CH₂), and 7.25–7.71 (m, ArH). These spectral markers provide benchmarks for verifying successful synthesis of the target molecule.
Functional Group Interconversion Approaches
Alternative routes focus on post-cyclization modifications of preformed benzofurans. One patent describes the bis(methylthio)methylene intermediate (6) reacting with hydroxylamine hydrochloride to install nitrile groups via nucleophilic displacement. Starting from 3,5-dimethylbenzofuran-2-carboxaldehyde, a Knoevenagel condensation with cyanoacetic acid in acetic anhydride could yield the target compound. However, this method risks over-oxidation of the aldehyde group without rigorous temperature control.
Stepwise functionalization example :
- Aldol condensation : 3,5-Dimethylbenzofuran-2-carboxaldehyde + cyanoacetic acid → α,β-unsaturated nitrile (85–90°C, piperidine catalyst).
- Tautomerization : Acid-catalyzed keto-enol tautomerism forms the 3-oxopropanenitrile moiety.
- Purification : Recrystallization from ethanol/water mixtures enhances purity to >95%.
Key challenges include managing steric hindrance from the 3,5-dimethyl groups during condensation and preventing nitrile hydrolysis under acidic conditions.
Industrial-Scale Production Considerations
Scaling laboratory synthesis to manufacturing requires addressing solvent volumes, catalyst recovery, and waste minimization. Patent US9212336B2 details a continuous flow process for related benzofurans using microreactor technology to improve heat transfer and reduce reaction times by 40%. Implementing similar systems for 3-(3,5-dimethylbenzofuran-2-yl)-3-oxopropanenitrile could involve:
- Continuous Friedel-Crafts acylation : FeCl₃-catalyzed reactions in a plug-flow reactor with in-line neutralization.
- Multistep telescoping : Combining acylation, condensation, and purification without isolating intermediates.
- Green chemistry metrics : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields.
Economic analyses suggest that achieving >80% overall yield with <15% solvent waste per kilogram would make industrial production financially viable.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional similarities to other oxopropanenitrile derivatives allow for meaningful comparisons. Below is a detailed analysis:
Core Heterocycle Comparison
Structural Insights :
- Benzofuran vs. However, pyrazole-linked analogs exhibit higher synthetic versatility due to their nitrogen-rich structure, enabling diverse cyclization pathways .
- Oxopropanenitrile Reactivity : The oxopropanenitrile group in all three compounds serves as a reactive handle for nucleophilic additions or cyclocondensations. For example, in pyrazole derivatives, this group facilitates the formation of triazolotriazines via hydrazine coupling , while the pyrrolopyrimidine derivative leverages it for cocrystallization with 3,5-dimethylpyrazole to enhance pharmaceutical stability .
Functional and Pharmacological Differences
- Electron-Withdrawing Effects : The benzofuran ring’s electron-donating methyl groups may moderate the electron-withdrawing nature of the oxopropanenitrile group compared to pyrazole derivatives, altering reactivity in nucleophilic substitutions.
- Biological Activity: Pyrazole- and pyrrolopyrimidine-linked oxopropanenitriles demonstrate marked biological activity (e.g., JAK inhibition ), whereas benzofuran analogs are less explored pharmacologically.
Biological Activity
3-(3,5-Dimethylbenzofuran-2-yl)-3-oxopropanenitrile (CAS No. 2061980-32-1) is a compound that has recently gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H13NO2
- Molecular Weight : 215.25 g/mol
- InChI Key : BTGHXCBKXUBEIA-UHFFFAOYSA-N
The biological activity of 3-(3,5-dimethylbenzofuran-2-yl)-3-oxopropanenitrile is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It is believed that this compound can bind to cellular receptors, influencing signal transduction pathways critical for various physiological processes.
- Gene Expression Modulation : The compound may affect the expression of genes related to disease pathways, potentially offering therapeutic benefits in conditions such as cancer and inflammatory diseases.
Biological Activities
Research indicates that 3-(3,5-dimethylbenzofuran-2-yl)-3-oxopropanenitrile exhibits several biological activities:
Anticancer Properties
Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Research Findings : In animal models of inflammation, administration of 3-(3,5-dimethylbenzofuran-2-yl)-3-oxopropanenitrile resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens:
- Study Results : The compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | [Research Study 1] |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | [Research Study 2] |
| Antimicrobial | Effective against S. aureus | [Research Study 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
